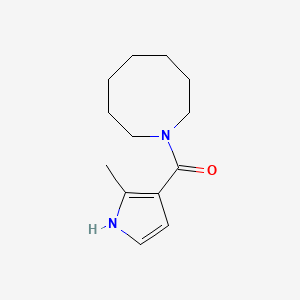
N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine, also known as CTX or cycloheximide, is a potent antifungal and antibacterial agent that has been widely used in scientific research. CTX is a natural product that is produced by the fungus Streptomyces griseus and was first isolated in 1949. Since then, it has been extensively studied for its various applications in the field of molecular biology and biochemistry.
作用機序
N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine works by binding to the 60S subunit of the eukaryotic ribosome, thereby inhibiting protein synthesis. It does this by preventing the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome. This results in the premature termination of protein synthesis and the inhibition of cell growth.
Biochemical and Physiological Effects:
N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria and has been used as an antifungal and antibacterial agent. N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine has also been shown to have antitumor activity and has been used in cancer research.
実験室実験の利点と制限
One of the main advantages of using N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine in lab experiments is its potency and specificity. It is a potent inhibitor of protein synthesis and is highly specific for the eukaryotic ribosome. This makes it an ideal tool for studying protein synthesis and ribosome function. However, one of the main limitations of using N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine is its toxicity. It has been shown to be toxic to mammalian cells at high concentrations, making it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for the use of N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine in scientific research. One potential application is in the study of antibiotic resistance. N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine has been shown to be a potent inhibitor of ribosomal translocation, which is a key step in the mechanism of action of many antibiotics. By studying the interaction between N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine and the ribosome, it may be possible to develop new antibiotics that are less susceptible to resistance.
Another potential application is in the study of protein folding and misfolding. N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine has been shown to inhibit the synthesis of certain proteins, which can lead to the accumulation of misfolded proteins. By studying the effects of N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine on protein folding and misfolding, it may be possible to develop new treatments for protein misfolding diseases such as Alzheimer's and Parkinson's.
In conclusion, N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine is a potent antifungal and antibacterial agent that has been extensively used in scientific research. Its ability to inhibit protein synthesis and its specificity for the eukaryotic ribosome make it an ideal tool for studying protein synthesis and ribosome function. While there are limitations to its use, there are several potential future directions for the use of N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine in scientific research.
合成法
The synthesis of N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine involves the fermentation of Streptomyces griseus, which produces the compound as a secondary metabolite. The compound is then extracted and purified using various chromatographic techniques. The overall yield of N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine is relatively low, making it an expensive compound to produce.
科学的研究の応用
N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine has been extensively used in scientific research as a tool to study protein synthesis and ribosome function. It is commonly used to inhibit protein synthesis in eukaryotic cells and has been used to study the mechanism of action of various antibiotics. N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine has also been used to study the role of ribosomes in translation and has been shown to be a potent inhibitor of ribosomal translocation.
特性
IUPAC Name |
N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c1-13(11-5-3-2-4-6-11)12-7-9-16(14,15)10-8-12/h3,5,11-12H,2,4,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOJBGZVJPJGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)CC1)C2CCCC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Thia-4-azaspiro[5.5]undecan-4-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7584089.png)
![3-[1-(3-Fluoropropylsulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7584097.png)
![N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide](/img/structure/B7584107.png)
![1-[2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7584112.png)
![2-Methyl-5-(1-thia-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7584128.png)


![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)

![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)
![N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)

